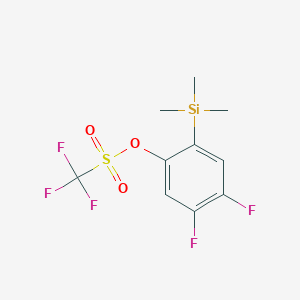

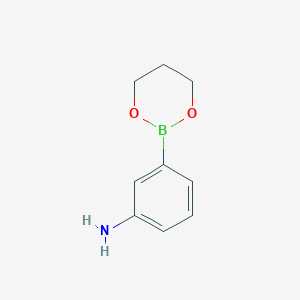

![molecular formula C7H4FNS B3177763 7-Fluorobenzo[d]thiazole CAS No. 214855-12-6](/img/structure/B3177763.png)

7-Fluorobenzo[d]thiazole

Übersicht

Beschreibung

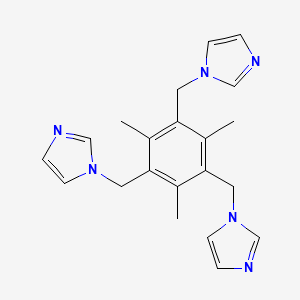

7-Fluorobenzo[d]thiazole is a chemical compound with the empirical formula C7H4FNS2 . It is a part of a class of compounds known as thiazoles, which are heterocyclic compounds containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of thiazole derivatives, including 7-Fluorobenzo[d]thiazole, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Molecular Structure Analysis

The molecular structure of 7-Fluorobenzo[d]thiazole consists of a benzene ring fused with a thiazole ring. The thiazole ring contains sulfur and nitrogen atoms, allowing for the free movement of pi (π) electrons, rendering aromatic ring properties .

Chemical Reactions Analysis

The chemical reactions involving 7-Fluorobenzo[d]thiazole are diverse. For instance, it has been used in the construction of fluorescent probes based on the mechanism of photoinduced electron transfer, excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer, and aggregation-induced emission .

Physical And Chemical Properties Analysis

7-Fluorobenzo[d]thiazole is a solid compound . Its molecular weight is 185.24 . The compound’s properties can be influenced by the substituents at different positions on the thiazole ring .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

- Synthesis and Evaluation for Pharmacological Activities : 7-Fluorobenzo[d]thiazole derivatives have been synthesized and evaluated for various pharmacological activities including anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities (Gurupadayya et al., 2008).

Biological and Pharmacological Screening

- Anthelmintic Activity and Biological Screening : Research involving the synthesis of fluoro substituted benzothiazole derivatives for anthelmintic activity and broader biological screening has been conducted, highlighting their potential in pharmaceutical applications (Javali et al., 2010).

Apoptosis-Promoting Effects

- Evaluation of Apoptosis-Promoting Effect : Pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units have been synthesized and shown to have potent apoptotic activity, particularly in breast cancer cell lines, demonstrating significant anti-cancer potential (Liu et al., 2019).

Cytotoxic Properties

- Fluorinated Benzothiazoles and Cytotoxicity : Mono- and difluorinated benzothiazoles have been synthesized and shown to be potently cytotoxic in specific human breast cell lines, indicating potential applications in cancer therapy (Hutchinson et al., 2001).

Anticonvulsant Activity

- Synthesis and Anticonvulsant Activity : Research on the synthesis of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and related derivatives indicates potential applications in the treatment of convulsions and epilepsy (Zhang et al., 2010).

Chemical Binding Studies

- Binding Capability with Gold : Studies on benzothiazoline-2-thione derivatives, including 5-fluorobenzo[d]thiazole, have been conducted to evaluate their binding capabilities with gold, indicating potential applications in chemical and material sciences (Sun et al., 2008).

Activation of p53 Pathway

- Regulation of Cell Cycle and Apoptosis : Isoxazole derivatives of benzo[d]thiazol-2-amine have been studied for their ability to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells, suggesting potential therapeutic applications (Kumbhare et al., 2014).

Safety and Hazards

Zukünftige Richtungen

Thiazole derivatives, including 7-Fluorobenzo[d]thiazole, continue to be a subject of interest in various fields of research due to their diverse biological activities and potential applications . Future research may focus on the development of novel compounds that inhibit quorum sensing without being antibiotic , as well as the use of these compounds in photovoltaics or as fluorescent sensors .

Eigenschaften

IUPAC Name |

7-fluoro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNS/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAZFZGBTVVVMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)SC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluorobenzo[d]thiazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

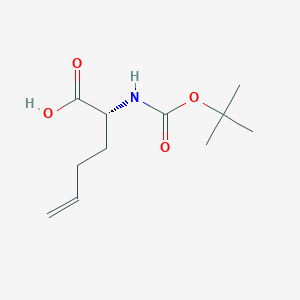

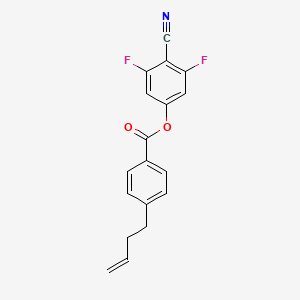

![5-[[4-(4-Ethylcyclohexyl)cyclohexyl]-difluoro-methoxy]-1,2,3-trifluoro-benzene](/img/structure/B3177704.png)

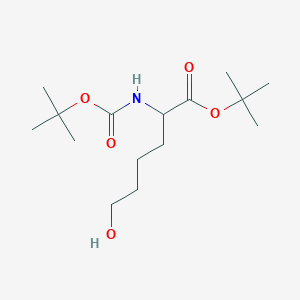

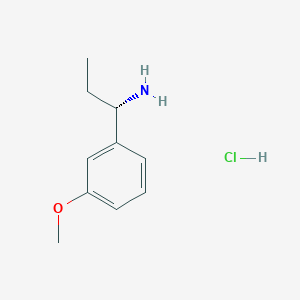

![Ethyl[(3-methylphenyl)methyl]amine](/img/structure/B3177719.png)

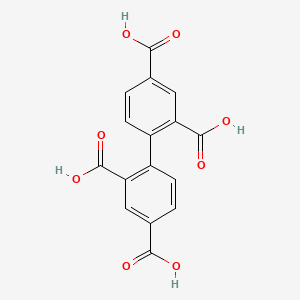

![4-[(3,4-Dicarboxyphenyl)diazenyl]phthalic acid](/img/structure/B3177748.png)

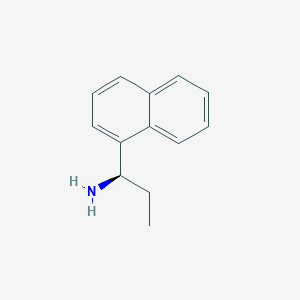

![(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol](/img/structure/B3177769.png)